N-{2-[(3-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}propanamide
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Overview
Description
N-{2-[(3-hydroxyphenyl)amino]-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl}propanamide is a complex organic compound that features a unique structure combining a thiazole ring with a hydroxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-hydroxyphenyl)amino]-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl}propanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the hydroxyphenyl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-hydroxyphenyl)amino]-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl}propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{2-[(3-hydroxyphenyl)amino]-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(3-hydroxyphenyl)amino]-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Hydroxyphenyl)amino]propanoic acid derivatives: These compounds share a similar hydroxyphenyl group and have been studied for their anticancer and antioxidant properties.
N-(3-(4-Hydroxyphenyl)-propenoyl)-amino acid tryptamides: These compounds also feature a hydroxyphenyl group and have shown potential as SIRT2 inhibitors.
Uniqueness
N-{2-[(3-hydroxyphenyl)amino]-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl}propanamide is unique due to its specific combination of a thiazole ring and hydroxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H16N4O2S2 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[5-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C16H16N4O2S2/c1-3-13(22)20-16-17-9(2)14(24-16)12-8-23-15(19-12)18-10-5-4-6-11(21)7-10/h4-8,21H,3H2,1-2H3,(H,18,19)(H,17,20,22) |
InChI Key |
SSKDIYUXTMPSAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=CC(=CC=C3)O)C |
Origin of Product |
United States |
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